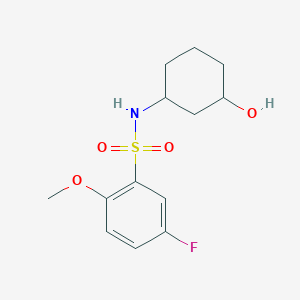
5-氟-N-(3-羟基环己基)-2-甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a fluorine atom, a hydroxycyclohexyl group, a methoxy group, and a benzenesulfonamide moiety
科学研究应用
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexene to produce 3-hydroxycyclohexene.
Introduction of the Fluorine Atom: The fluorination of the intermediate is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of 3-ketocyclohexyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
5-fluoro-N-(3-hydroxycyclohexyl)methylpyridine-3-carboxamide: Shares the hydroxycyclohexyl and fluorine moieties but differs in the rest of the structure.
4-fluoro-N-methylcathinone: Contains a fluorine atom and a similar sulfonamide group but lacks the hydroxycyclohexyl and methoxy groups.
Uniqueness
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of atoms allows for unique interactions with molecular targets, making it a valuable compound for research and development.
生物活性
Molecular Structure
The molecular formula of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is C13H18FNO3S. Its structure features a fluorinated aromatic ring, a methoxy group, and a sulfonamide functional group, which are critical for its biological activity.
Physical Properties
- Molecular Weight : 293.36 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus suggesting potential antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to cell death.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide resulted in a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- Animal Models : In vivo studies using murine models have shown promising results where the compound reduced tumor size significantly compared to control groups, suggesting its potential efficacy in cancer therapy.
Summary of Biological Activities
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~75% |
| Metabolism | Hepatic |
| Half-life | 4-6 hours |
属性
IUPAC Name |
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h5-7,10-11,15-16H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQNNKNNMBQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














